Fasoracetam is under investigation in clinical trial NCT03609619 (PART B: Efficacy and Safety of AEVI-001 in Children and Adolescents With ADHD and Without Mglur Mutations).
Fasoracetam
CAS No.: 110958-19-5
Cat. No.: VC0527782
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110958-19-5 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 |
| Standard InChI Key | GOWRRBABHQUJMX-MRVPVSSYSA-N |
| Isomeric SMILES | C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 |
| SMILES | C1CCN(CC1)C(=O)C2CCC(=O)N2 |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCC(=O)N2 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
Fasoracetam ((5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one) is a chiral compound with the molecular formula and a molar mass of 196.25 g/mol . Its structure features a pyrrolidone ring linked to a piperidine group via a carbonyl bond, distinguishing it from other racetams like piracetam or levetiracetam. Key physicochemical properties include:
The compound’s stereochemistry at the C5 position ((5R)-configuration) is critical for its interaction with metabotropic glutamate receptors (mGluRs) . Comparative molecular docking studies reveal fasoracetam’s binding affinity () to synaptic targets, positioning it between seletracetam () and nefiracetam () in efficacy .
Pharmacological Mechanisms
Fasoracetam modulates all three groups of mGluRs (I–III), with preferential activity at mGluR2/3 subtypes . Unlike classical racetams that primarily affect AMPA receptors, this mechanism enhances synaptic plasticity through downstream pathways involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) .
Glutamatergic Modulation
In murine models, fasoracetam upregulates mGluR expression in prefrontal cortical neurons, improving working memory in radial arm maze tests . This effect is abolished in mGluR5 knockout mice, confirming receptor specificity . The drug’s EC₅₀ for mGluR2 activation is , comparable to endogenous glutamate () but with prolonged receptor residency .
Cholinergic Interactions
Fasoracetam potentiates acetylcholine release in hippocampal slices ( baseline at 10 mg/kg) , suggesting synergistic effects with glutamatergic modulation. This dual activity may underlie its efficacy in attention deficit hyperactivity disorder (ADHD) comorbid with cholinergic deficits .
Clinical Trials and Therapeutic Applications
ADHD in Glutamatergic Mutation Carriers
A 5-week, single-blind trial (NCT02286817) evaluated fasoracetam in 30 adolescents with ADHD and mGluR network gene mutations :
| Parameter | Baseline | Week 5 | P-value |
|---|---|---|---|
| CGI-I score | 3.79 | 2.33 | <0.001 |
| CGI-S score | 4.83 | 3.86 | <0.001 |
| Vanderbilt ADHD score | 42.1 | 28.4 | 0.035 |
Dose-dependent improvements emerged at ≥100 mg BID, with response rates doubling in subjects harboring Tier 1 mGluR variants (OR = 3.1, 95% CI: 1.2–8.4) . Pharmacokinetic profiling showed linear kinetics across 50–800 mg doses, with and .
22q11.2 Deletion Syndrome
A Phase 2 crossover trial (NCT04840823) assessed fasoracetam (NB-001) in 45 children with 22q11.2DS and neuropsychiatric symptoms :
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Safety: Treatment-emergent adverse events (TEAEs) occurred in 63.3% (headache), 36.7% (fatigue), and 26.7% (abdominal pain), comparable to placebo .
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Efficacy: CGI-S improved by 1.2 points (), with marked reductions in anxiety and ASD-related social withdrawal .
| Adverse Event | Incidence (%) | Severity (Mild/Moderate) |
|---|---|---|
| Headache | 63.3 | 60.0/3.3 |
| Fatigue | 36.7 | 30.0/6.7 |
| Upper abdominal pain | 26.7 | 23.3/3.3 |
| Irritability | 20.0 | 16.7/3.3 |
Notably, three serious adverse events (SAEs)—syncope, elevated CPK, and head injury—were deemed unrelated to treatment . Renal clearance accounts for 89% of elimination, warranting dose adjustments in patients with eGFR <60 mL/min .
Future Directions and Research Gaps
Current investigations focus on:
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DiGeorge Syndrome: A Phase 3 trial (NCT05518991) is evaluating fasoracetam’s impact on cognitive-communication skills in 22q11.2DS .
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Dual mGluR/PDE4 Modulation: Preclinical data suggest synergistic effects with roflumilast in reversing scopolamine-induced memory deficits .
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Biomarker Development: Correlations between plasma fasoracetam levels () and CGI-I response () may guide personalized dosing .
Critical gaps remain in understanding long-term neurodevelopmental outcomes and cross-talk between mGluR subtypes.
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